
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
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Description
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H30N6O and its molecular weight is 382.512. The purity is usually 95%.
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Biological Activity
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H30N6O with a molecular weight of approximately 382.5 g/mol. The compound features a cyclohexyl group, a piperidine moiety, and a pyridazine ring substituted with a pyrazole, which contribute to its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C21H30N6O |
Molecular Weight | 382.5 g/mol |
Structural Features | Cyclohexyl, Piperidine, Pyridazine, Pyrazole |
Pharmacological Properties
The compound exhibits significant potential as an inhibitor of various protein kinases. Related compounds have shown effects on platelet aggregation and may act as reversible antagonists for specific receptors such as P2Y12, involved in platelet activation and aggregation processes.
Key Biological Activities:
- Inhibition of Protein Kinases : The structure suggests potential inhibitory activity against kinases implicated in various diseases.
- Antiplatelet Activity : Similar compounds have been noted for their ability to inhibit platelet aggregation, indicating possible cardiovascular applications.
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound enhances its biological activity compared to other similar compounds. Modifications to either the pyrazole or pyridazine components can lead to variations in potency and selectivity against target proteins .
Compound Comparison | Structure Features | Biological Activity |
---|---|---|
Target Compound | Cyclohexyl + Piperidine + Pyridazine + Pyrazole | Potential P2Y12 antagonist |
Similar Compound 1 | Lacks cyclohexane group | Lower activity |
Similar Compound 2 | Different receptor targets | Varies based on structural changes |
Example Study
A study on related pyrazole derivatives revealed that modifications increased their cytotoxicity against human tumor cell lines significantly. For example, one derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), suggesting that structural optimization can enhance therapeutic efficacy .
Properties
IUPAC Name |
N-cyclohexyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-15-14-16(2)27(25-15)20-9-8-19(23-24-20)26-12-10-17(11-13-26)21(28)22-18-6-4-3-5-7-18/h8-9,14,17-18H,3-7,10-13H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUQDICOIHXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.